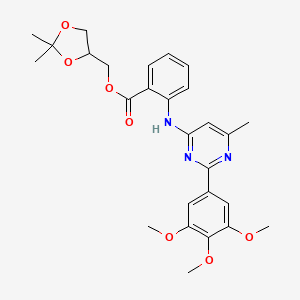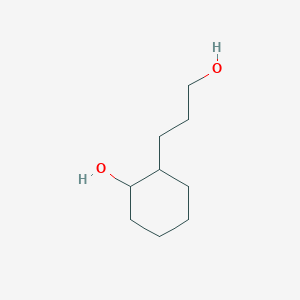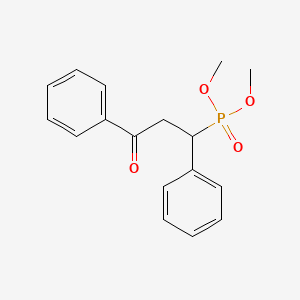
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxo-1,3-diphenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as a 3-oxo-1,3-diphenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium methoxide, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyphosphonates.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hydroxyphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
- Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate
- Dimethyl (3-oxo-3-phenylpropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Comparison: Dimethyl (3-oxo-1,3-diphenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
56825-91-3 |
|---|---|
Formule moléculaire |
C17H19O4P |
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
3-dimethoxyphosphoryl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-12,17H,13H2,1-2H3 |
Clé InChI |
YVLGVYUKVMVKFI-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



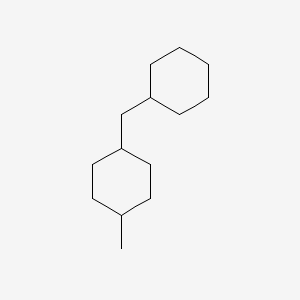
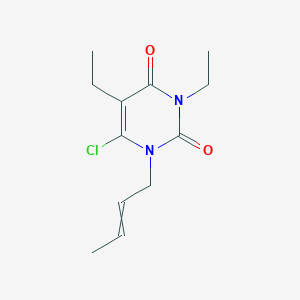
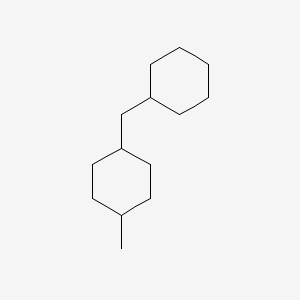
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)


![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

